Platyphyllenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Anticonvulsant Activity

One area of research explores the potential anticonvulsant properties of Platyphyllone. Studies have shown that the compound may exhibit neuroprotective effects and inhibit seizure activity in animal models of epilepsy. However, these studies were mainly conducted in rodents, and further investigation is necessary to assess its efficacy and safety in humans [].

Potential Antidepressant Activity

Another research focus investigates the potential antidepressant effects of Platyphyllone. Studies suggest that the compound may influence the levels of certain neurotransmitters, such as serotonin and dopamine, which play a role in mood regulation. However, these studies were primarily conducted in vitro, and further research, including clinical trials, is needed to understand its potential therapeutic application in depression [].

Other Potential Applications

Limited research also suggests potential anti-inflammatory, antioxidant, and anti-cancer activities associated with Platyphyllone. However, these findings are primarily based on in vitro studies and require further investigation in more complex models and clinical trials to determine their validity and potential therapeutic use [, ].

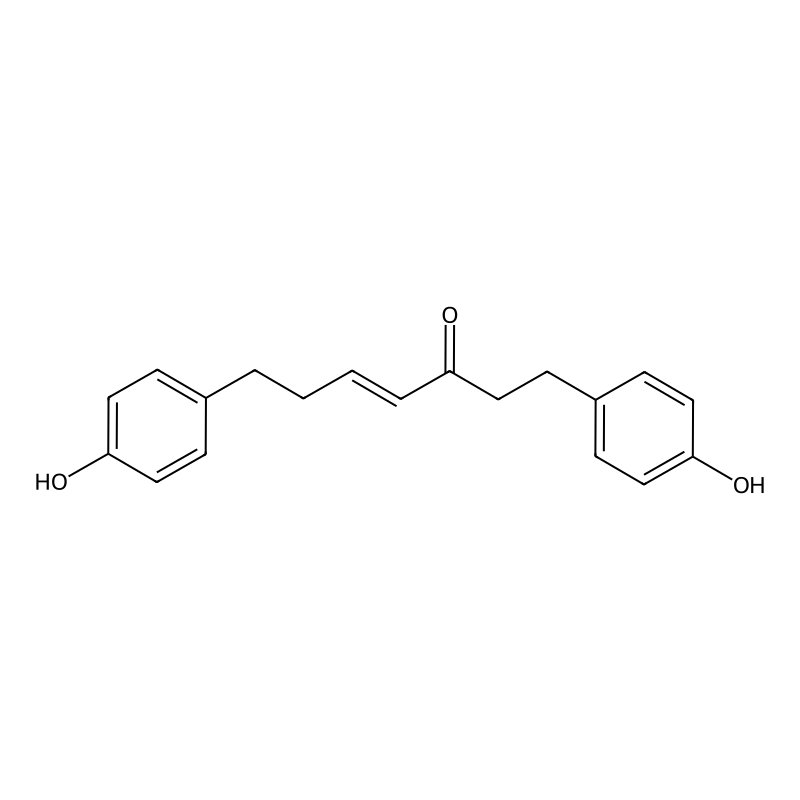

Platyphyllenone is a naturally occurring compound classified as a diarylheptanoid, primarily isolated from various plants, including those in the genus Platyphyllum. Its chemical structure features a unique arrangement of phenolic and aliphatic components, contributing to its diverse biological activities. The compound has garnered attention for its potential therapeutic properties, particularly in the context of cancer treatment and anti-inflammatory responses.

- Hydroxylation: The introduction of hydroxyl groups can enhance its biological activity.

- Halogenation: This reaction can modify the compound's reactivity and stability.

- Oxidation: Platyphyllenone can be oxidized to form various derivatives, potentially altering its pharmacological properties.

The reactivity of platyphyllenone is largely attributed to its phenolic hydroxyl groups, which can participate in electron transfer reactions, making it a subject of interest in studies related to oxidative stress and radical scavenging activities .

Platyphyllenone exhibits significant biological activities, including:

- Anti-cancer Properties: Research indicates that platyphyllenone induces autophagy and apoptosis in cancer cells by modulating critical signaling pathways such as the AKT and JNK mitogen-activated protein kinase pathways . It has shown efficacy against oral cancer by inhibiting metastasis and promoting cell death.

- Anti-inflammatory Effects: The compound has demonstrated the ability to reduce inflammation markers, making it a potential candidate for treating inflammatory diseases .

- Antioxidant Activity: Platyphyllenone possesses free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related damage .

Platyphyllenone can be synthesized through various methods:

- Natural Extraction: The primary method involves extracting platyphyllenone from plant sources using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve the condensation of appropriate phenolic compounds followed by specific functional group modifications to yield platyphyllenone.

- Biotransformation: Utilizing microbial or enzymatic processes to convert precursor compounds into platyphyllenone can be an eco-friendly approach for synthesis.

Platyphyllenone has several applications in various fields:

- Pharmaceuticals: Due to its anti-cancer and anti-inflammatory properties, it is being investigated as a potential therapeutic agent for cancer treatment and management of inflammatory diseases.

- Nutraceuticals: Its antioxidant properties make it suitable for use in dietary supplements aimed at enhancing health and preventing oxidative stress-related conditions.

- Cosmetics: The anti-inflammatory and antioxidant effects may also lend themselves to formulations in skincare products aimed at reducing skin irritation and aging.

Studies have shown that platyphyllenone interacts with various cellular pathways:

- It modulates the expression of proteins involved in apoptosis and cell cycle regulation, influencing tumor growth dynamics .

- Interaction with signaling pathways such as the MAPK pathway highlights its potential role in regulating cellular responses to stress and inflammation .

These interactions underline the compound's multifaceted role in biological systems, particularly within cancer biology.

Platyphyllenone shares similarities with other diarylheptanoids and phenolic compounds. Here are some notable comparisons:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Myricetin | Various plants | Antioxidant, anti-inflammatory | Stronger antioxidant capacity |

| Quercetin | Onions, apples | Anti-inflammatory, anticancer | Well-studied with extensive applications |

| Curcumin | Turmeric | Anti-inflammatory, anticancer | Broad spectrum of therapeutic effects |

| Berberine | Goldenseal | Antimicrobial, anti-inflammatory | Potent against metabolic disorders |

Platyphyllenone is unique due to its specific mechanism of action against cancer cells through autophagy induction and modulation of critical signaling pathways, distinguishing it from other similar compounds that may not exhibit such targeted effects . Its dual role as an anti-cancer agent and an anti-inflammatory compound further emphasizes its potential as a versatile therapeutic candidate.

XLogP3

Appearance

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard